molecular formula C12H13F3O B8199400 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene

1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene

Cat. No.: B8199400
M. Wt: 230.23 g/mol
InChI Key: RNXZYCRUHPRKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)phenol and isopropyl bromide.

    Formation of Isopropoxy Group: The first step involves the reaction of 4-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-isopropoxy-4-(trifluoromethyl)benzene.

    Vinylation: The next step involves the introduction of the vinyl group. This can be achieved through a Heck reaction, where 1-isopropoxy-4-(trifluoromethyl)benzene is reacted with vinyl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Epoxides: Formed from the oxidation of the vinyl group.

    Aldehydes: Formed from further oxidation of the epoxides.

    Saturated Derivatives: Formed from the reduction of the vinyl group.

Scientific Research Applications

1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The vinyl group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for chemical modifications. This distinguishes it from similar compounds that lack the vinyl group and therefore have different chemical and biological properties.

Properties

IUPAC Name

2-ethenyl-1-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-4-9-7-10(12(13,14)15)5-6-11(9)16-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZYCRUHPRKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Reactant of Route 2
Reactant of Route 2
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Reactant of Route 3
Reactant of Route 3
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Reactant of Route 4
Reactant of Route 4
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Reactant of Route 5
Reactant of Route 5
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Reactant of Route 6
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.